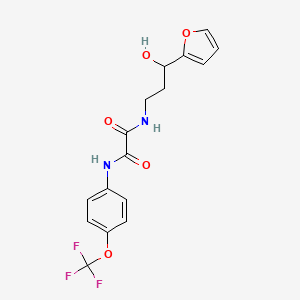

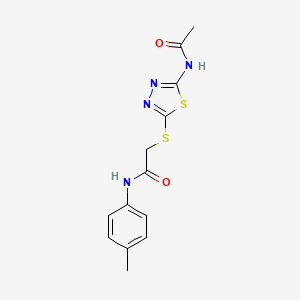

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is an oxalamide derivative with furan and phenyl rings. Oxalamides are a class of compounds characterized by a C2H2N2O2 core, which consists of two amide groups sharing a carbonyl carbon . Furan is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The phenyl group is a functional group characterized by a ring of six carbon atoms, essentially derived from benzene by the removal of a hydrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the oxalamide core, with the furan and phenyl rings attached at the nitrogen atoms. The trifluoromethoxy group would be attached to the phenyl ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, oxalamides, furans, and phenyl groups each have characteristic reactivity. For instance, oxalamides can participate in various reactions due to the presence of the amide functional groups . Furan is an aromatic compound and can undergo electrophilic substitution reactions . The phenyl group can also participate in various reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the polar amide groups and the aromatic furan and phenyl rings would likely influence properties such as solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The search for novel antibacterial agents is critical due to the growing problem of microbial resistance. Furan derivatives, including our compound of interest, have garnered attention in medicinal chemistry. Researchers have synthesized furan-based molecules with remarkable therapeutic efficacy against both gram-positive and gram-negative bacteria . These compounds could potentially address the limitations of existing antimicrobial drugs.

Herbicidal Properties

Interestingly, some furan derivatives have demonstrated herbicidal activity. By introducing specific substituents (such as CF3 or F) to the phenyl ring, researchers have enhanced the weed-controlling spectrum of these compounds . Investigating the herbicidal potential of our compound could yield valuable insights for agricultural applications.

Cytotoxic Effects

In the realm of cancer research, cytotoxicity studies are crucial. Preliminary investigations have shown that certain chalcones containing the furan-2-yl moiety exhibit varying cytotoxic effects against lung carcinoma cells . Our compound’s structural features may contribute to its potential as an anticancer agent.

Other Therapeutic Applications

Beyond the mentioned fields, furan derivatives have been investigated for various other therapeutic benefits, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anti-anxiety effects . While specific data on our compound are lacking, its diverse pharmacological potential warrants further exploration.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds with furan and phenyl groups have been reported to exhibit antimicrobial activity . Therefore, it’s plausible that this compound may interact with microbial proteins or enzymes, disrupting their normal function.

Mode of Action

The presence of the furan-2-yl and trifluoromethoxyphenyl groups suggests that it might interact with its targets through hydrophobic interactions and hydrogen bonding . The furan ring could potentially intercalate into the DNA of microbes, disrupting their replication process .

Biochemical Pathways

The compound could potentially affect the biochemical pathways related to DNA replication in microbes, given the potential for furan ring intercalation . This disruption could lead to cell death, thereby exerting an antimicrobial effect.

Pharmacokinetics

The trifluoromethoxy group could potentially resist metabolic degradation, enhancing the compound’s bioavailability

Result of Action

The potential antimicrobial action of this compound could result in the death of microbial cells, thereby preventing or treating infections . .

Action Environment

Environmental factors such as pH, temperature, and presence of other compounds could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could potentially degrade the compound or alter its structure, affecting its efficacy. The presence of other compounds could lead to competitive or noncompetitive inhibition, affecting the compound’s ability to interact with its targets .

Eigenschaften

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O5/c17-16(18,19)26-11-5-3-10(4-6-11)21-15(24)14(23)20-8-7-12(22)13-2-1-9-25-13/h1-6,9,12,22H,7-8H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDOWGHAMLMDDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2466184.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2466188.png)

![2-[[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2466193.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2466195.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate](/img/structure/B2466197.png)

![3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2466199.png)

![methyl 2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2466206.png)